molecular formula C14H21NO4 B13948912 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate CAS No. 64059-09-2

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate

Cat. No.: B13948912
CAS No.: 64059-09-2
M. Wt: 267.32 g/mol
InChI Key: DZJTUNPUCLMFDQ-UHFFFAOYSA-N
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Description

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as pesticides, as well as in the pharmaceutical industry for their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate typically involves the reaction of 1-isopropoxy-3-(o-tolyloxy)-2-propanol with a carbamoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Temperature: Typically carried out at low temperatures (0-5°C) to control the reaction rate.

    Catalyst/Base: Use of bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Large-scale reactors: To handle bulk quantities.

    Continuous flow systems: For efficient and consistent production.

    Purification steps: Including crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate can undergo several types of chemical reactions:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions might yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Production of primary or secondary alcohols.

    Substitution: Various substituted carbamates or other derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible applications in drug development for its pharmacological properties.

    Industry: Use in the formulation of pesticides or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, possibly inhibiting or activating certain processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropoxy-3-(p-tolyloxy)-2-propanol carbamate
  • 1-Isopropoxy-3-(m-tolyloxy)-2-propanol carbamate
  • 1-Isopropoxy-3-(phenoxy)-2-propanol carbamate

Uniqueness

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

64059-09-2

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

[1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-yl] carbamate

InChI

InChI=1S/C14H21NO4/c1-10(2)17-8-12(19-14(15)16)9-18-13-7-5-4-6-11(13)3/h4-7,10,12H,8-9H2,1-3H3,(H2,15,16)

InChI Key

DZJTUNPUCLMFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(C)C)OC(=O)N

Origin of Product

United States

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